molecular formula C14H12F2N2O2 B15208755 1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 657402-41-0

1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B15208755
CAS No.: 657402-41-0
M. Wt: 278.25 g/mol
InChI Key: XWFCGIFFDPAGIO-UHFFFAOYSA-N
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Description

1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with acetyl and methyl groups, as well as a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as the starting material.

    Acetylation: The acetyl group is introduced by reacting the pyrazole derivative with acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the acetylated pyrazole with a difluorobenzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Acetyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone: Lacks the methyl group on the pyrazole ring.

    1-(2-(4-Methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone: Lacks the acetyl group on the pyrazole ring.

    1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-phenyl)ethanone: Lacks the difluorophenyl group.

Uniqueness

1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone is unique due to the presence of both acetyl and methyl groups on the pyrazole ring, as well as the difluorophenyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

CAS No.

657402-41-0

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

1-[2-(4-acetyl-3-methylpyrazol-1-yl)-4,5-difluorophenyl]ethanone

InChI

InChI=1S/C14H12F2N2O2/c1-7-11(9(3)20)6-18(17-7)14-5-13(16)12(15)4-10(14)8(2)19/h4-6H,1-3H3

InChI Key

XWFCGIFFDPAGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)C)C2=CC(=C(C=C2C(=O)C)F)F

Origin of Product

United States

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